molecular formula C18H15ClN4OS B12756538 Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- CAS No. 84138-32-9

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)-

Cat. No.: B12756538
CAS No.: 84138-32-9
M. Wt: 370.9 g/mol
InChI Key: RMHXEVWOVWZDDG-UHFFFAOYSA-N
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Description

Benzimidazole, 2-((o-chlorophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with additional functional groups that may enhance its biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For this specific compound, the synthesis might involve:

    Condensation Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative to form the benzimidazole core.

    Substitution Reaction: Introduction of the o-chlorophenoxy group through nucleophilic substitution.

    Amidation Reaction: Attachment of the thiazolylamino group via an amidation reaction.

Industrial Production Methods

Industrial production of such compounds often involves multi-step synthesis with purification steps such as recrystallization or chromatography to ensure high purity. Reaction conditions such as temperature, solvent, and catalysts are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzimidazole derivatives can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzimidazole core.

    Substitution: Nucleophilic or electrophilic substitution reactions are common for introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonates.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Benzimidazole derivatives, including this compound, have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential therapeutic agents for diseases such as cancer, diabetes, and infections.

    Industry: Used in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of benzimidazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, they may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as agonists or antagonists. The exact mechanism for this compound would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Phenylbenzimidazole: A derivative with a phenyl group.

    2-Methylbenzimidazole: A derivative with a methyl group.

Uniqueness

This compound’s uniqueness lies in its specific functional groups, which may confer unique biological activities or chemical reactivity compared to other benzimidazole derivatives.

Properties

CAS No.

84138-32-9

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

N-[[2-[(2-chlorophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15ClN4OS/c19-13-5-1-4-8-16(13)24-11-17-22-14-6-2-3-7-15(14)23(17)12-21-18-20-9-10-25-18/h1-10H,11-12H2,(H,20,21)

InChI Key

RMHXEVWOVWZDDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=CC=C4Cl

Origin of Product

United States

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